2'-Fucosyllactose

Chinese Name
2'-岩藻糖基乳糖
English Name
2'-Fucosyllactose
标识符
CAS No.
41263-94-9
Molecular Formula
C18H32O15
Molecular Weight
488.4390
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
488.4390
druglikeness.valid
TPSA
TPSA
256.2900
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-2.8992
druglikeness.valid
LogD
LogD
-2.8987
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
191.8925
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.0935
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
13.4371
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.3748
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
5.0213
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
炎症性肠病
Inflammatory Bowel Disease
Corresponding Targets:
过敏性疾病
Allergic disease
Corresponding Targets:
婴儿肠道感染
Infantile Intestinal Infection
Corresponding Targets:
新生儿坏死性小肠结肠炎
Necrotizing Enterocolitis in Neonates
Corresponding Targets:
肥胖相关代谢综合征
Obesity-related Metabolic Syndrome
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

延胡索甲素
Corydaline
CAS号:518-69-4
分子式:C22H27NO4
分子量:369.4610

白果新酸(银杏酸)
Ginkgolic Acid C13:0
CAS号:20261-38-5
分子式:C20H32O3
分子量:320.4730

母菊素
Matricin
CAS号:29041-35-8
分子式:C17H22O5
分子量:306.3580

杨梅苷
Myricetrin
CAS号:17912-87-7
分子式:C21H20O12
分子量:464.3790

甜茶苷
Rubusoside
CAS号:64849-39-4
分子式:C32H50O13
分子量:642.7390

表木兰脂素B
Epimagnolin B
CAS号:1134188-26-3
分子式:C23H28O7
分子量:416.4700